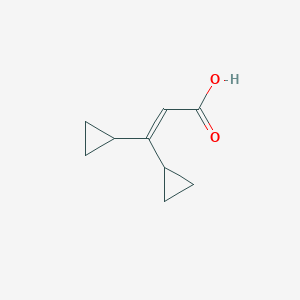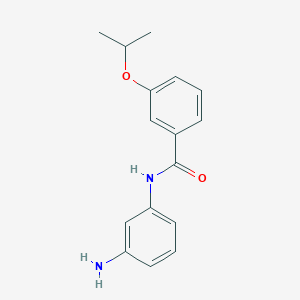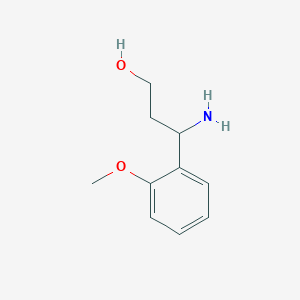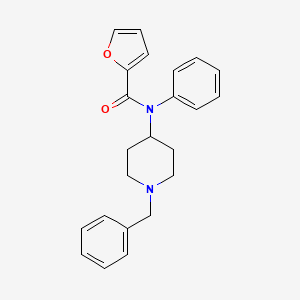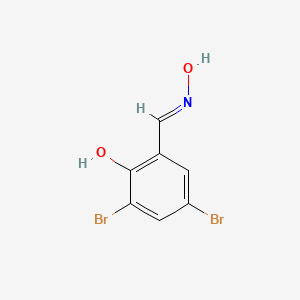
3,5-Dibromo-2-hydroxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of DBHBO can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.
Physical and Chemical Properties Analysis
DBHBO has a molecular weight of 294.93 g/mol. The boiling point of a related compound, 3,5-Dibromo-4-hydroxybenzaldehyde, is 311.907ºC .
Wissenschaftliche Forschungsanwendungen
Mitochondrial and Chloroplast Reactions
3,5-Dibromo-2-hydroxybenzaldehyde oxime influences mitochondrial and chloroplast reactions. Specifically, it affects phosphorylation and electron transport in mitochondria and chloroplasts, potentially impacting cellular metabolism and ATP generation (Moreland & Blackmon, 1970).
Structural Analysis and Complex Formation
This compound is integral in the synthesis and structural characterization of copper(II) complexes. It forms structures like mononuclear complexes with distinctive geometric configurations and participates in forming supramolecular structures through intermolecular hydrogen bonds (Wen, 2010).
Crystallographic Properties
Air Oxidation Studies
Research has explored the role of 3,5-Dibromo-2-hydroxybenzaldehyde in the air oxidation of copper(II) complexes. This includes studying its transformation into divalent anions of corresponding acids (Jiao et al., 2011).
Solubility and Solvation Studies
The solubility of this compound in various aqueous solutions has been investigated, offering insights into solvent effects and preferential solvation. This research is significant for understanding its interaction with different solvents (Zhu et al., 2020).
Peptide Synthesis Applications
It has utility in peptide synthesis, specifically in the preparation of esters of aromatic o-hydroxy oximes. This is important for generating dipeptide derivatives (Hayashi & Shimizu, 1983).
Molecular Oxidation and Reduction
In anaerobic bacterial cultures, this compound undergoes oxidation and reduction processes, forming carboxylic acids and hydroxymethyl groups. This process provides insight into environmental transformations of halogenated aromatic aldehydes (Neilson et al., 1988).
Synthesis and Magnetic Properties
The synthesis of a novel manganese(III) cluster using a ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde is significant for understanding the magnetic properties of such complexes (Yang & Li, 2011).
Selective Oxidation Catalyst
It plays a role as a selective oxidation catalyst in chemical transformations, showcasing its potential in synthesizing various compounds (ShimizuMasao et al., 2006).
Polymerization and Thermal Properties
The compound is used in the polymerization of 3-hydroxybenzaldehyde, contributing to the study of thermal properties and molecular weight of resulting oligomers (Mart et al., 2006).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dibromo-2-hydroxybenzaldehyde oxime involves the conversion of 3,5-Dibromo-2-hydroxybenzaldehyde to its oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "3,5-Dibromo-2-hydroxybenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (0.5 g).", "Heat the mixture at reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitated solid.", "Wash the solid with water and dry to obtain 3,5-Dibromo-2-hydroxybenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |
CAS-Nummer |
21386-43-6 |
Molekularformel |
C7H5Br2NO2 |
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3- |
InChI-Schlüssel |
LRNICNSWROUZCF-KMKOMSMNSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N\O)O)Br)Br |
SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


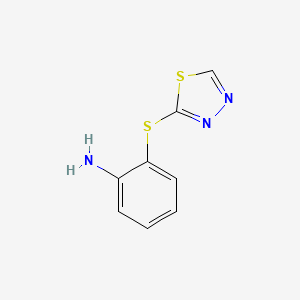
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)

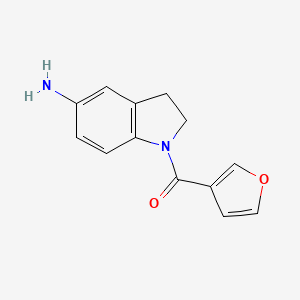
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

